4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile
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Overview
Description
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound with a molecular formula of C11H7ClN2.
Preparation Methods
The synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multistep heterocyclization processes. One common method starts with substituted 2-nitroanilines or 1,2-phenylenediamine, which undergoes a series of reactions to form the pyrroloquinoxaline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can disrupt cell signaling pathways that promote cell growth and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile can be compared with other pyrroloquinoxaline derivatives, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the chlorine and carbonitrile groups, which may affect its biological activity.
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carbonitrile: Shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H6ClN3 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
4-chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile |
InChI |
InChI=1S/C12H6ClN3/c13-12-11-2-1-5-16(11)10-4-3-8(7-14)6-9(10)15-12/h1-6H |
InChI Key |
XLHSOZCIJOZKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)C#N)N=C(C2=C1)Cl |
Origin of Product |
United States |
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